molecular formula C8H3BrF2S B13918911 3-Bromo-5,6-difluorobenzo[b]thiophene

3-Bromo-5,6-difluorobenzo[b]thiophene

Cat. No.: B13918911
M. Wt: 249.08 g/mol
InChI Key: WWCANZJYEPIJIH-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluorobenzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes. It is characterized by the presence of bromine and fluorine atoms on the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluorobenzo[b]thiophene typically involves the bromination and fluorination of benzo[b]thiophene. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluorobenzo[b]thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzothiophenes, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluorobenzo[b]thiophene depends on its application. In organic electronics, the compound acts as an electron acceptor or donor, facilitating charge transport in devices. In pharmaceuticals, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-difluorobenzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the design of materials for organic electronics and other advanced applications .

Properties

IUPAC Name

3-bromo-5,6-difluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2S/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCANZJYEPIJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)SC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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